2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a heterocyclic derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethylphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 3. The acetamide nitrogen is further substituted with a 3-methoxyphenyl group. This structure combines a rigid bicyclic pyrazolo-pyrazine system with flexible aryl and acetamide substituents, which may enhance its binding affinity to biological targets .
- Condensation of hydrazine derivatives with ethyl acetoacetate under reflux conditions in ethanol .
- Nucleophilic substitution reactions using α-chloroacetamides or thiol-containing intermediates .
Potential Applications: The pyrazolo-pyrazine scaffold is associated with diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrase, cholinesterase) and antimicrobial effects, as seen in structurally related compounds .
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-3-16-7-9-17(10-8-16)20-14-21-23(24-11-12-27(21)26-20)30-15-22(28)25-18-5-4-6-19(13-18)29-2/h4-14H,3,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRKYAJIUVNZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazolo[1,5-a]pyrazine core, characterized by the following molecular formula:
with a molecular weight of approximately 430.6 g/mol . The presence of functional groups such as the sulfanyl group and acetamide moiety enhances its reactivity and interaction potential with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Inhibition of Enzyme Activity : The sulfanyl group may facilitate nucleophilic attack on electrophilic centers in target enzymes, leading to inhibition of their activity.
- Modulation of Receptor Activity : The acetamide moiety can influence receptor binding affinity, potentially affecting signal transduction pathways related to pain and inflammation.
Pharmacological Profiles
Research indicates that compounds with similar structures exhibit diverse pharmacological activities, including:
- Anticancer Activity : Studies have shown that pyrazolo[1,5-a]pyrazine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Case Studies and Research Findings
A series of studies have investigated the biological effects of related compounds. For instance:
- Antitubercular Activity : A study evaluated several pyrazolo derivatives for their efficacy against Mycobacterium tuberculosis. Compounds showed IC50 values ranging from 1.35 to 2.18 μM, indicating significant antitubercular properties .
- Cytotoxicity Assessment : In vitro studies on human embryonic kidney (HEK-293) cells revealed that certain derivatives were non-toxic at therapeutic concentrations, supporting their safety for further development .
- Docking Studies : Molecular docking simulations have indicated favorable interactions between the compound and various biological targets, enhancing its potential as a lead compound in drug development .
Comparative Analysis
To better understand the biological activity of This compound , a comparison with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Compound A | C23H26N4OS | 430.6 g/mol | Anticancer |
| Compound B | C25H30N4O2S | 478.6 g/mol | Anti-inflammatory |
| Compound C | C22H19ClN4O | 410.9 g/mol | Antitubercular |
This table highlights the diversity in biological activities among similar compounds, suggesting that small structural modifications can lead to significant changes in pharmacological profiles.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a lead compound in drug development. Its structural characteristics may allow it to interact with specific biological targets, making it a candidate for further investigation in therapeutic contexts such as:
- Cancer Treatment : Preliminary studies suggest that similar compounds exhibit anticancer properties, indicating potential efficacy in targeting cancer cells.
- Anti-inflammatory Therapies : The presence of aromatic rings and functional groups indicates possible interactions with inflammatory pathways.
Research has focused on understanding the biological activities associated with this compound. Key areas include:
- Binding Affinity : Studies are being conducted to determine how well the compound binds to specific receptors or enzymes involved in disease processes.
- Mechanism of Action : Investigations into how the compound exerts its effects at the molecular level are critical for understanding its therapeutic potential.
- Toxicological Assessments : Evaluating any adverse effects associated with its use is essential for ensuring safety in potential clinical applications.
Comparative Studies
The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture, which may provide distinct pharmacological profiles compared to similar compounds. Comparative studies are necessary to elucidate these differences fully and highlight its potential advantages over analogs.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their modifications are summarized below:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-ethylphenyl group (electron-donating) contrasts with the 4-chlorophenyl (electron-withdrawing) in ’s analog.
- Acetamide Substituents: The 3-methoxyphenyl group in the target compound may enhance solubility compared to non-polar substituents (e.g., 3-ethylphenyl in ’s analog) .
Pharmacokinetic Properties
- Metabolism : Methylsulfanyl substituents (e.g., in ) are prone to oxidative metabolism, whereas methoxy groups (target compound) are more metabolically stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
